molecular formula C10H7N3O B11907659 5-(Pyridazin-3-yl)nicotinaldehyde CAS No. 1346687-43-1

5-(Pyridazin-3-yl)nicotinaldehyde

Cat. No.: B11907659
CAS No.: 1346687-43-1
M. Wt: 185.18 g/mol
InChI Key: NAUYYQYMLUJOMA-UHFFFAOYSA-N
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Description

5-(Pyridazin-3-yl)nicotinaldehyde is a heterocyclic compound that features both pyridazine and nicotinaldehyde moieties. The pyridazine ring, which contains two adjacent nitrogen atoms, is known for its wide range of pharmacological activities. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridazin-3-yl)nicotinaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to the desired pyridazinone derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(Pyridazin-3-yl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridazine ring can undergo substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 5-(Pyridazin-3-yl)nicotinic acid.

    Reduction: 5-(Pyridazin-3-yl)nicotinyl alcohol.

    Substitution: Various substituted pyridazinyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Pyridazin-3-yl)nicotinaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The pyridazine ring is known to inhibit enzymes such as phosphodiesterase, which can lead to various physiological effects . Additionally, the aldehyde group may interact with biological macromolecules, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.

    Nicotinaldehyde: An aldehyde derivative of nicotinic acid.

Uniqueness

5-(Pyridazin-3-yl)nicotinaldehyde is unique due to the combination of the pyridazine and nicotinaldehyde moieties, which confer a distinct set of chemical and biological properties.

Properties

CAS No.

1346687-43-1

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

5-pyridazin-3-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H7N3O/c14-7-8-4-9(6-11-5-8)10-2-1-3-12-13-10/h1-7H

InChI Key

NAUYYQYMLUJOMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)C2=CN=CC(=C2)C=O

Origin of Product

United States

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